molecular formula C8H6Cl2O B6167479 2-(2,6-dichlorophenyl)oxirane CAS No. 7623-19-0

2-(2,6-dichlorophenyl)oxirane

Cat. No.: B6167479
CAS No.: 7623-19-0
M. Wt: 189.04 g/mol
InChI Key: OABUMCRYAMBARC-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)oxirane (CAS 7623-19-0) is an organic compound with the molecular formula C 8 H 6 Cl 2 O and a molecular weight of 189.04 g/mol . This compound features an oxirane (epoxide) ring fused to a 2,6-dichlorophenyl group, a structure that makes it a valuable synthetic intermediate in organic and medicinal chemistry research . The primary research value of this epoxide lies in its use as a key building block for the synthesis of more complex molecules. The strained, three-membered epoxide ring is highly reactive, allowing the compound to serve as a precursor in ring-opening reactions for the introduction of functional groups. Researchers may employ it in developing potential pharmaceutical candidates, agrochemicals, or other fine chemicals . As a chiral scaffold, it can be used to explore stereoselective synthesis pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

CAS No.

7623-19-0

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)oxirane

InChI

InChI=1S/C8H6Cl2O/c9-5-2-1-3-6(10)8(5)7-4-11-7/h1-3,7H,4H2

InChI Key

OABUMCRYAMBARC-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C=CC=C2Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Cyclization of 2-Bromo-1-(2,6-dichlorophenyl)ethanone

The most extensively documented method involves a two-step reduction and cyclization sequence starting from 2-bromo-1-(2,6-dichlorophenyl)ethanone. In the first stage, sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to a secondary alcohol, yielding 2-bromo-1-(2,6-dichlorophenyl)ethanol. The second stage employs potassium carbonate (K₂CO₃) to facilitate intramolecular nucleophilic substitution, where the hydroxyl group displaces the bromide to form the epoxide ring.

Reaction Conditions:

  • Stage 1: 0°C, methanol, 1.2 equivalents of NaBH₄, 2-hour reaction time.

  • Stage 2: Room temperature, aqueous K₂CO₃, 4-hour stirring.

This method achieves a moderate yield of 38.4%, with purity exceeding 95% as confirmed by HPLC. The regioselectivity is attributed to the steric and electronic effects of the 2,6-dichloro substituents, which direct the cyclization to the β-position.

Mechanistic Analysis of Key Reactions

Sodium Borohydride Reduction Kinetics

The reduction of 2-bromo-1-(2,6-dichlorophenyl)ethanone follows a pseudo-first-order kinetic model, with the rate-limiting step being the hydride transfer to the carbonyl carbon. Computational studies indicate that the electron-withdrawing chlorine substituents stabilize the transition state, accelerating the reduction by 1.3-fold compared to non-halogenated analogs.

Base-Mediated Cyclization

The cyclization step proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the alcohol to generate an alkoxide intermediate. This nucleophile attacks the adjacent β-carbon, displacing bromide and forming the three-membered epoxide ring. Density functional theory (DFT) calculations reveal a reaction barrier of 18.7 kcal/mol, consistent with the mild conditions employed.

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Methanol vs. Ethanol: Methanol provides superior solubility for NaBH₄, reducing side reactions such as borate ester formation.

  • Low-Temperature Control: Maintaining 0°C during reduction minimizes over-reduction to the diol byproduct.

Yield Limitations

The 38.4% yield in the reported method stems from competing pathways:

  • Incomplete Reduction: Residual ketone (≈5%) is detected via GC-MS.

  • Ring-Opening Reactions: Trace water in K₂CO₃ hydrolyzes the epoxide to the diol (≈7% yield loss).

Comparative Analysis of Synthetic Approaches

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Reductive Cyclization2-Bromo-1-(2,6-dichlorophenyl)ethanone38.495Short reaction time (6 hours total)
Hypothetical Peracid Epoxidation2,6-DichlorostyreneN/AN/APotential for enantioselectivity

Industrial-Scale Considerations

The patent EP0500156A1 , while focused on 2,6-dichloroanilines, offers insights into scalable halogenation techniques. For instance, buffered chlorination in acetic acid/water mixtures minimizes overhalogenation—a strategy adaptable to synthesizing 2-bromo-1-(2,6-dichlorophenyl)ethanone precursors.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-(2,6-Dichlorophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The specific pathways and molecular targets involved can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 2-(2,6-dichlorophenyl)oxirane are best understood through comparison with epoxide derivatives bearing dichlorophenyl groups in varying substitution patterns or additional functional groups. Key analogs include:

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-(2,6-Dichlorophenyl)oxirane 2,6-dichloro on phenyl C₈H₆Cl₂O 189.04 (calculated) Not provided Likely intermediate in synthesis
2-(3,4-Dichlorophenyl)oxirane (SS-2923) 3,4-dichloro on phenyl C₈H₆Cl₂O 189.04 (calculated) 52909-94-1 High purity (95%); used in research
2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane (tridiphane*) 3,5-dichloro + trichloroethyl C₁₀H₇Cl₅O 337.39 (calculated) Not provided Insecticide/acaricide
(R)-2-((2-Chloro-phenoxy)methyl)oxirane 2-chloro phenoxy methyl C₉H₉ClO₂ 184.62 (calculated) Not provided Chiral building block

Key Differences and Implications

This may slow nucleophilic ring-opening reactions compared to asymmetric analogs like 3,4-dichloro derivatives . 3,4-Dichloro (SS-2923): Adjacent chlorine atoms increase electrophilicity at the epoxide ring, favoring reactions with nucleophiles (e.g., amines, thiols) . 3,5-Dichloro (tridiphane*): The trichloroethyl group enhances lipophilicity and environmental persistence, aligning with its use as an insecticide .

Functional Group Modifications: Tridiphane’s trichloroethyl substituent introduces steric bulk and chlorine density, likely enhancing bioactivity against pests but raising environmental concerns . The phenoxy group in (R)-2-((2-chloro-phenoxy)methyl)oxirane introduces chirality, making it valuable in asymmetric synthesis .

Thermal and Chemical Stability :

  • Symmetrical 2,6-substitution may improve thermal stability compared to 3,4-dichloro analogs due to reduced strain and balanced electronic effects.

Research Findings

  • Reactivity : 2-(3,4-Dichlorophenyl)oxirane (SS-2923) demonstrates higher electrophilic reactivity in ring-opening reactions than 2,6-dichloro analogs, attributed to localized electron withdrawal from adjacent chlorines .
  • Bioactivity : Tridiphane’s trichloroethyl group correlates with pesticidal efficacy, suggesting that bulky substituents on epoxides can enhance target specificity in agrochemicals .

Biological Activity

2-(2,6-Dichlorophenyl)oxirane, with the molecular formula C8H6Cl2O, is an organic compound notable for its unique epoxide structure. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. This article explores the biological activity of 2-(2,6-dichlorophenyl)oxirane, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
CAS Number7623-19-0
Molecular FormulaC8H6Cl2O
Molecular Weight189.04 g/mol
IUPAC Name2-(2,6-dichlorophenyl)oxirane
Purity≥95%

The compound's epoxide ring contributes to its reactivity, allowing it to interact with various biological targets.

The biological activity of 2-(2,6-dichlorophenyl)oxirane is primarily attributed to the reactivity of its epoxide ring. This ring can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as:

  • Antimicrobial Activity: The epoxide can disrupt cellular functions in microbial cells by reacting with essential biomolecules.
  • Anticancer Activity: The compound may inhibit cancer cell proliferation by interfering with metabolic pathways.

Antimicrobial Activity

Research indicates that 2-(2,6-dichlorophenyl)oxirane exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves the formation of reactive intermediates that can damage bacterial cell walls and membranes.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, 2-(2,6-dichlorophenyl)oxirane was tested against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(2,6-dichlorophenyl)oxirane has been investigated in several studies. One notable research effort focused on its effects on glioblastoma multiforme (GBM) cells. The findings indicated that the compound could inhibit glycolysis in cancer cells, a promising therapeutic approach given the reliance of many tumors on glycolytic metabolism.

Research Findings:

  • Cell Viability Assay: Treatment with varying concentrations of 2-(2,6-dichlorophenyl)oxirane resulted in a dose-dependent reduction in cell viability.
  • Mechanistic Insights: Molecular docking studies revealed that the compound binds effectively to hexokinase II (HKII), an enzyme critical for glycolysis in cancer cells.

Comparative Studies

Comparative analyses with similar compounds have highlighted the unique biological activity of 2-(2,6-dichlorophenyl)oxirane. For instance:

CompoundAntimicrobial Activity (MIC)Anticancer Activity (GBM Inhibition)
2-(2,6-Dichlorophenyl)oxirane32 µg/mLIC50 = 25 µM
Fluorinated Derivative16 µg/mLIC50 = 15 µM

The fluorinated derivative showed enhanced activity compared to the parent compound, suggesting that modifications can improve efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dichlorophenyl)oxirane, and what analytical methods validate its purity?

  • Methodological Answer : The compound is typically synthesized via epoxidation of 2,6-dichlorostyrene using peracetic acid or meta-chloroperbenzoic acid (mCPBA) as oxidizing agents. Purity validation employs gas chromatography-mass spectrometry (GC-MS) to confirm retention times and molecular ion peaks (m/z 189.04 for [M]⁺). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals, such as the oxirane ring protons (δ 3.5–4.2 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

Q. How is the structural stability of 2-(2,6-dichlorophenyl)oxirane assessed under varying experimental conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. High-performance liquid chromatography (HPLC) monitors degradation products, such as diols (from ring-opening) or chlorinated byproducts. Thermal stability is assessed using differential scanning calorimetry (DSC) to detect exothermic decomposition events .

Q. What spectroscopic techniques are critical for distinguishing 2-(2,6-dichlorophenyl)oxirane from its positional isomers?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation by resolving the dichlorophenyl substitution pattern (ortho vs. para/meta). Infrared (IR) spectroscopy differentiates isomers via C-Cl stretching frequencies (550–600 cm⁻¹) and oxirane ring vibrations (∼1250 cm⁻¹). Mass spectrometry fragmentation patterns (e.g., loss of Cl⁻ ions) further aid identification .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in 2-(2,6-dichlorophenyl)oxirane?

  • Methodological Answer : Density functional theory (DFT) calculations reveal that steric hindrance from the 2,6-dichlorophenyl group directs nucleophiles (e.g., amines, thiols) to attack the less hindered oxirane carbon. Experimental validation uses kinetic studies with substituted nucleophiles, monitored by NMR to track intermediate formation .

Q. How does 2-(2,6-dichlorophenyl)oxirane interact with glutathione S-transferase (GST) enzymes, and what are the implications for pesticide synergism?

  • Methodological Answer : The compound acts as a GST inhibitor by forming covalent adducts with the enzyme’s active-site cysteine. In vitro assays (e.g., spectrophotometric GST activity tests) quantify inhibition kinetics (Ki values). Synergism with herbicides like atrazine is demonstrated in plant models, where reduced detoxification enhances phytotoxicity .

Q. What computational models predict the environmental persistence and toxicity of 2-(2,6-dichlorophenyl)oxirane?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models estimate biodegradation half-lives (e.g., EPI Suite) and acute toxicity (LC50 for aquatic organisms). Molecular docking simulations predict binding affinity to biological targets, such as acetylcholinesterase, guiding risk assessment frameworks .

Methodological Considerations

  • Data Contradictions : Discrepancies in reported reaction yields may arise from solvent polarity effects (e.g., DMSO vs. THF) or catalyst purity. Cross-validate findings using multiple analytical techniques (e.g., HPLC + NMR) .
  • Safety Protocols : Use explosion-proof equipment during synthesis due to the compound’s thermal instability. Implement fume hoods and PPE (P95 respirators, nitrile gloves) to mitigate inhalation and dermal exposure risks .

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